4-methyl-4-nitropentan-1-ol

Description

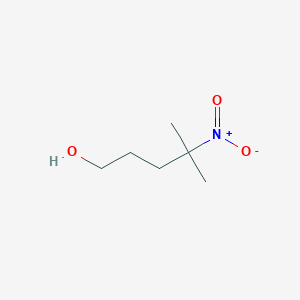

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-4-nitropentan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO3/c1-6(2,7(9)10)4-3-5-8/h8H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBYMNHYVMTWSLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCCO)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80281178 | |

| Record name | Pentanol, 4-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5215-92-9 | |

| Record name | NSC20668 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20668 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanol, 4-methyl-4-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80281178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for 4 Methyl 4 Nitropentan 1 Ol

Direct Synthetic Routes to 4-Methyl-4-nitropentan-1-ol

Direct routes to this compound focus on the strategic formation of the C-C bond between the constituent fragments. The most prominent of these is the catalytic Henry reaction, which couples a nitroalkane with a carbonyl compound. publish.csiro.au For the specific synthesis of this compound, this would involve the reaction between 2-nitropropane (B154153) and 3-hydroxypropanal.

The Henry reaction, discovered by Louis Henry in 1895, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and an aldehyde or ketone. wikipedia.orgorganic-chemistry.org This transformation is synthetically powerful for creating β-nitro alcohols. mdpi.com The reaction begins with the deprotonation of the nitroalkane at the α-carbon to form a nitronate, which then acts as a nucleophile, attacking the carbonyl carbon. wikipedia.org Subsequent protonation of the resulting alkoxide yields the final β-nitro alcohol. wikipedia.org All steps of the Henry reaction are reversible. wikipedia.org

The traditional Henry reaction is promoted by a range of bases, including alkali hydroxides, alkoxides, and organic amines. almacgroup.com In the context of synthesizing this compound, 2-nitropropane would be treated with a catalytic amount of a strong base to generate the corresponding nitronate. This nucleophile would then add to 3-hydroxypropanal.

A catalytic amount of base is often sufficient, as the initially formed product alkoxide is typically basic enough to deprotonate another molecule of the nitroalkane, thus perpetuating the catalytic cycle. youtube.com However, classical approaches can be limited by side reactions. The primary drawbacks include the potential for the retro-Henry reaction, which can lead to unfavorable equilibria, and base-catalyzed dehydration of the product β-nitro alcohol to form a nitroalkene. wikipedia.orgorganic-chemistry.org For aldehydes, self-condensation reactions like the aldol (B89426) or Cannizzaro reactions can also compete under basic conditions. wikipedia.orgyoutube.com Careful control of reaction conditions, such as using only small amounts of base, is often necessary to favor the isolation of the desired β-hydroxy nitro compound. organic-chemistry.org

To overcome the stereochemical limitations of classical methods, significant research has focused on developing asymmetric catalytic versions of the Henry reaction. Transition metal complexes are highly effective catalysts, often providing excellent yields and high levels of enantioselectivity. niscpr.res.inresearchgate.net These catalysts typically feature a metal center that acts as a Lewis acid, coordinating to and activating the aldehyde, and a chiral ligand that controls the stereochemical outcome of the reaction. wikipedia.org

A variety of metals have been employed, including copper, zinc, cobalt, and lanthanides. wikipedia.orgniscpr.res.innih.gov Copper complexes, in particular, are widely used due to the metal's low toxicity, abundance, and the stability of its chiral complexes. nih.gov The first transition metal-catalyzed asymmetric Henry reaction was reported by Shibasaki in 1992 using a lanthanum-based catalyst. nih.gov Evans and co-workers later developed a notable copper acetate (B1210297) catalyst system that proved highly effective for the nitroaldol reaction between nitromethane (B149229) and various aldehydes, achieving high enantioselectivity. uwindsor.ca

| Metal/Ligand System | Typical Substrates | Key Features | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Cu(OAc)₂ / Chiral Bis(oxazoline) | Aromatic & Aliphatic Aldehydes + Nitromethane | Weakly Lewis acidic metal with a moderately basic ligand facilitates nitroalkane deprotonation. uwindsor.ca | High (often >90%) uwindsor.ca |

| La-BINOL Complex | Aliphatic Aldehydes + Nitroalkanes | One of the earliest successful systems, effective for generating syn-adducts. nih.govuwindsor.ca | High (93–97%) nih.gov |

| Cu(I) / Chiral N,N'-Dioxide | Aromatic & Heteroaromatic Aldehydes + Nitromethane | Effective for a broad range of aldehydes and also α-ketoesters. acs.org | Up to 98% acs.org |

| Zn-Fam Catalyst | Aldehydes + Nitromethane | Demonstrates high catalytic activity in asymmetric nitroaldol reactions. acs.org | High acs.org |

In recent decades, organocatalysis—the use of small, chiral organic molecules to catalyze reactions—has emerged as a powerful alternative to metal-based catalysis. mdpi.com Organocatalytic Henry reactions offer the advantage of avoiding potentially toxic and expensive heavy metals. publish.csiro.au These reactions are often promoted by bifunctional catalysts, such as those derived from Cinchona alkaloids or thioureas, which can activate both the nitroalkane and the carbonyl compound simultaneously, often through a network of hydrogen bonds. buchler-gmbh.comresearchgate.net

Cinchona alkaloid derivatives are among the most successful organocatalysts for the asymmetric Henry reaction, capable of producing β-nitro alcohols with high enantiomeric excess. buchler-gmbh.com For example, certain guanidine (B92328) catalysts have been shown to be efficient in promoting the reaction between aldehydes and nitroethane. researchgate.net

| Organocatalyst Type | Example Catalyst | Activation Mechanism | Typical Enantiomeric Excess (ee) |

|---|---|---|---|

| Cinchona Alkaloids | Cupreine derivatives, Quinine-derived thioureas | Bifunctional activation via hydrogen bonding to both nucleophile and electrophile. mdpi.combuchler-gmbh.com | Good to Excellent (often >90%) mdpi.comresearchgate.net |

| Guanidines | Chiral bicyclic guanidines | Acts as a Brønsted base to deprotonate the nitroalkane while the conjugate acid activates the aldehyde. researchgate.net | High (e.g., up to 94%) researchgate.net |

| Proline Derivatives | Binaphthyl-Proline hybrids | Used in conjunction with a metal (e.g., Cu(II)) to form a chiral complex. organic-chemistry.org | High (e.g., up to 99%) organic-chemistry.org |

The principles of both metal catalysis and organocatalysis have been extended to heterogeneous systems, where the catalyst is in a different phase from the reactants. researchgate.net The primary advantage of heterogeneous catalysis is the simplified purification process, as the catalyst can be easily removed by filtration and often recycled and reused. researchgate.netresearchgate.net

Catalysts can be immobilized on solid supports such as polymers, silica (B1680970), or magnetic nanoparticles. researchgate.net For instance, amine groups can be copolymerized with silica monomers to create a solid base catalyst. researchgate.net Environmentally benign catalysts, such as calcined eggshells, have also been reported as effective heterogeneous base catalysts for synthesizing 2-nitro alcohols from various aldehydes and nitroalkanes at room temperature. researchgate.net This approach aligns with the principles of green chemistry by minimizing waste and facilitating catalyst recovery. mobt3ath.com

An alternative synthetic strategy involves the chemoselective reduction of a carboxylic acid or one of its derivatives, such as an ester. This route would start with a precursor like 4-methyl-4-nitropentanoic acid or ethyl 4-methyl-4-nitropentanoate. The key challenge in this approach is to reduce the carboxylic acid or ester functionality to a primary alcohol without simultaneously reducing the nitro group.

The nitro group is susceptible to reduction by many common reducing agents used for carboxylic acids (e.g., LiAlH₄). Therefore, a high degree of chemoselectivity is required. Several methods have been developed for the selective reduction of one functional group in the presence of another. organic-chemistry.org For instance, certain borohydride (B1222165) reagents, when used with specific additives or under controlled conditions, can selectively reduce esters in the presence of nitro groups. thieme-connect.com Another approach is catalytic transfer hydrogenation, which can sometimes be tuned to selectively reduce one group over another. researchgate.net The combination of NaBH₄ with certain Lewis acids or transition metal catalysts can also provide enhanced selectivity for the reduction of carboxylic acid derivatives while leaving the nitro group intact. rsc.org

Chemoselective Reduction of Carboxylic Acid Derivatives to this compound

Reduction of 4-Methyl-4-nitropentanoate Esters

The reduction of esters to primary alcohols is a fundamental transformation in organic synthesis. In the context of synthesizing this compound, the corresponding methyl or ethyl ester, 4-methyl-4-nitropentanoate, serves as a key precursor. The primary challenge in this conversion is the chemoselective reduction of the ester functionality without affecting the nitro group.

Lithium aluminium hydride (LiAlH₄) is a potent reducing agent capable of converting esters to primary alcohols. However, its high reactivity can also lead to the reduction of the nitro group. Therefore, careful control of reaction conditions, such as low temperatures, is crucial to achieve the desired selectivity.

A more selective approach involves the use of sodium borohydride (NaBH₄) in combination with activating agents. While NaBH₄ alone is generally unreactive towards esters, its reactivity can be enhanced by the addition of Lewis acids or by performing the reaction in specific solvent systems at elevated temperatures. For instance, the NaBH₄-FeCl₂ system has been shown to be effective for the selective reduction of nitroarenes bearing ester groups, suggesting its potential applicability to aliphatic nitro esters. sctunisie.orgresearchgate.net

Borane (B79455) complexes, such as borane-tetrahydrofuran (B86392) (BH₃·THF), offer another alternative for the selective reduction of esters in the presence of nitro groups. bibliotekanauki.pl These reagents are generally milder than LiAlH₄ and can exhibit greater chemoselectivity.

Table 1: Comparison of Reducing Agents for Ester to Alcohol Conversion

| Reducing Agent | Reactivity towards Esters | Reactivity towards Nitro Groups | Selectivity Considerations |

| LiAlH₄ | High | High | Low temperature required for selectivity |

| NaBH₄ | Low | Low | Requires activation (e.g., with Lewis acids) |

| NaBH₄/FeCl₂ | Moderate | High (for aromatic) | Potentially selective for aliphatic nitro esters |

| BH₃·THF | Moderate | Moderate | Generally good chemoselectivity |

Reduction of 4-Methyl-4-nitropentanal

The reduction of an aldehyde to a primary alcohol is a more straightforward transformation compared to ester reduction. The precursor, 4-methyl-4-nitropentanal, can be readily converted to this compound using a variety of mild reducing agents.

Sodium borohydride (NaBH₄) is the reagent of choice for this conversion due to its excellent chemoselectivity for aldehydes and ketones over most other functional groups, including nitro groups, under standard conditions. The reaction is typically carried out in a protic solvent such as methanol (B129727) or ethanol (B145695) at room temperature, affording the desired alcohol in high yield.

The general reaction is as follows:

O₂N-C(CH₃)₂-CH₂-CH₂-CHO + NaBH₄ → O₂N-C(CH₃)₂-CH₂-CH₂-CH₂OH

This method is highly efficient and is a preferred route for the final step in a multi-step synthesis of the target compound.

Nitration Strategies for Aliphatic Alcohols (General Principles)

The direct nitration of an aliphatic alcohol to introduce a nitro group is a challenging transformation that often leads to the formation of nitrate (B79036) esters (-ONO₂) rather than C-nitro compounds (-NO₂). Traditional nitrating agents like mixed acid (HNO₃/H₂SO₄) are highly corrosive and can cause significant oxidation and degradation of the alcohol.

Modern nitration methods have sought to overcome these limitations by employing milder and more selective reagents. These can include:

Nitrating agents based on nitrogen oxides: Reagents such as dinitrogen pentoxide (N₂O₅) or nitronium tetrafluoroborate (B81430) (NO₂BF₄) can effect nitration under controlled conditions.

Transfer nitration reagents: These reagents, often organic molecules containing a labile nitro group, can transfer the nitro group to a suitable substrate.

Ipso-nitration: This involves the displacement of a functional group, such as a carboxylic acid or a boronic acid, with a nitro group. While more common in aromatic systems, analogous strategies can be envisioned for aliphatic compounds.

It is important to note that the direct C-H nitration of an unactivated aliphatic carbon in the presence of a hydroxyl group is a difficult transformation to control and is generally not a preferred synthetic route for a specific isomer like this compound.

Multistep Indirect Syntheses Utilizing Precursors to this compound

Conversion Pathways from Nitroalkenes and Related Unsaturated Systems

A versatile and convergent approach to this compound involves the use of unsaturated precursors, particularly nitroalkenes. A plausible synthetic route starts from the readily available nitroalkene, 4-methyl-4-nitropent-1-ene (B149297).

This precursor can be synthesized through various methods, including the Henry reaction followed by dehydration. The key transformation to obtain the target primary alcohol from this alkene is an anti-Markovnikov hydroboration-oxidation reaction. libretexts.orgyoutube.comdoubtnut.comyoutube.comdoubtnut.com

The two-step sequence is as follows:

Hydroboration: 4-methyl-4-nitropent-1-ene is treated with a borane reagent, such as borane-tetrahydrofuran complex (BH₃·THF) or 9-borabicyclo[3.3.1]nonane (9-BBN). The boron atom adds to the less substituted carbon of the double bond, and the hydrogen atom adds to the more substituted carbon, following anti-Markovnikov regioselectivity.

Oxidation: The resulting organoborane intermediate is then oxidized in situ using a mixture of hydrogen peroxide (H₂O₂) and a base, typically sodium hydroxide (B78521) (NaOH). This step replaces the boron atom with a hydroxyl group, yielding the primary alcohol, this compound.

This method is highly reliable and provides excellent control over the regiochemistry of alcohol formation.

Strategic Applications of Multicomponent Reaction Sequences Incorporating Nitroalcohol Moieties

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, offer an efficient and atom-economical approach to complex molecules. For the synthesis of nitroalcohols, tandem reactions that combine C-C bond formation with the introduction of the nitro and hydroxyl functionalities are particularly valuable.

One such strategy is the tandem Michael addition-Henry reaction . organic-chemistry.orgmdpi.com In a hypothetical synthesis relevant to this compound, a Michael acceptor could react with a nitroalkane, and the resulting intermediate could then undergo an intramolecular or intermolecular Henry reaction with an aldehyde.

For example, a Michael addition of 2-nitropropane to an appropriate α,β-unsaturated aldehyde or its synthetic equivalent could generate a precursor that, upon further functional group manipulation, yields the target molecule.

The Henry reaction (also known as the nitroaldol reaction) itself is a cornerstone in the synthesis of β-nitroalcohols. organic-chemistry.orgwikipedia.orgencyclopedia.pub It involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. While not a multicomponent reaction in the strictest sense, it is a key step in many convergent syntheses and can be integrated into tandem sequences.

Green Chemistry and Sustainable Synthetic Practices

The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, several sustainable practices can be implemented.

Solvent-Free Reactions: Performing reactions without a solvent, or in environmentally benign solvents like water, can significantly reduce waste. For instance, Michael additions of nitroalkanes have been successfully carried out under solvent-free conditions, often with grinding or using a catalytic amount of a solid-supported base. sctunisie.orgresearchgate.netbeilstein-journals.orgnih.govencyclopedia.pub

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions. bibliotekanauki.plnih.govnih.gov For example, hydroxynitrile lyases have been shown to catalyze the Henry reaction to produce chiral β-nitroalcohols. encyclopedia.pub Furthermore, alcohol dehydrogenases can be used for the stereoselective reduction of keto-precursors to the desired alcohol, often with high enantiomeric excess. nih.govnih.gov

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting material atoms into the final product is a key principle of green chemistry. Multicomponent reactions are inherently atom-economical.

Table 2: Green Chemistry Approaches in Nitroalcohol Synthesis

| Green Chemistry Principle | Application in Synthesis of this compound |

| Use of Benign Solvents | Performing Michael or Henry reactions in water or under solvent-free conditions. |

| Biocatalysis | Employing enzymes for stereoselective Henry reactions or the reduction of a ketone precursor. |

| Atom Economy | Utilizing multicomponent or tandem reaction sequences to build the carbon skeleton efficiently. |

| Safer Reagents | Avoiding harsh and corrosive reagents like mixed acid in favor of milder alternatives where possible. |

Solvent-Free and Environmentally Benign Reaction Conditions

The development of solvent-free reaction conditions is a cornerstone of green chemistry, aiming to reduce volatile organic compound (VOC) emissions and simplify product purification. For the synthesis of the 4-methyl-4-nitropentanal precursor, the Michael addition of nitroalkanes to α,β-unsaturated carbonyl compounds has been effectively performed using heterogeneous catalysts under solventless, or "neat," conditions.

One highly effective approach involves the use of simple, weak inorganic bases as catalysts. Potassium carbonate (K₂CO₃), for instance, has been demonstrated as a versatile and efficient heterogeneous catalyst for Michael additions involving nitroalkanes. researchgate.net When the reactants are mixed directly with catalytic amounts of K₂CO₃ in the absence of a solvent, the reaction proceeds cleanly to afford high to excellent yields of the Michael adduct. researchgate.net This method avoids the need for potentially hazardous solvents and allows for easy catalyst recovery via simple filtration.

Similarly, other solid-supported catalysts have been successfully employed. A system comprising potassium fluoride (B91410) on an alumina (B75360) support (KF/Al₂O₃), sometimes enhanced with PEG4000, facilitates the Michael addition of nitroalkanes to various acceptors without a solvent, offering fair to good yields and straightforward work-ups. ccspublishing.org.cn These solid-phase methodologies not only align with green chemistry principles but also enhance reaction efficiency by promoting high concentrations of reactants on the catalyst surface. The operational simplicity and reduced environmental impact make these solvent-free methods highly attractive for the synthesis of key intermediates like 4-methyl-4-nitropentanal.

Table 1: Performance of Catalysts in Solvent-Free Michael Additions of Nitroalkanes The following table presents data from related Michael addition reactions that serve as a model for the synthesis of the 4-methyl-4-nitropentanal intermediate.

| Catalyst | Nitroalkane Substrate | Michael Acceptor | Yield (%) | Reference |

|---|---|---|---|---|

| Potassium Carbonate (K₂CO₃) | Nitromethane | Cyclohex-2-en-1-one | 95 | researchgate.net |

| Potassium Carbonate (K₂CO₃) | 2-Nitropropane | Chalcone | 98 | researchgate.net |

| KF/Al₂O₃/PEG4000 | Nitroethane | Methyl vinyl ketone | 85 | ccspublishing.org.cn |

| (R,R)-Thiourea Catalyst | Diethyl Malonate | (E)-β-Nitrostyrene | 73 | encyclopedia.pub |

Exploration of Bio-Derived and Recyclable Catalytic Systems

The principles of sustainable synthesis extend beyond solvent elimination to include the use of catalysts that are either derived from renewable biological sources or can be efficiently recovered and reused. Such systems reduce both cost and the environmental footprint of chemical manufacturing.

Recyclable Catalytic Systems: Catalyst recycling is a key strategy for improving process economy and sustainability. The heterogeneous catalysts used in solvent-free conditions, such as potassium carbonate, are inherently recyclable. researchgate.net More advanced systems include organocatalysts immobilized on a solid support. For example, resin-immobilized pyrrolidine (B122466) catalysts have been successfully used for Michael additions under solvent-free conditions and have been recycled for as many as 16 consecutive runs without a significant loss in performance. mdpi.com This high degree of reusability is critical for industrial-scale applications. Chiral organocatalysts, such as those based on 1,2-diphenylethylenediamine (DPEN) thiourea, have also been developed for asymmetric Michael additions, offering the potential for creating specific stereoisomers of the target molecule in an eco-friendly manner, often using water as a solvent. mdpi.com

Bio-Derived Catalytic Systems: Biocatalysis leverages the high efficiency and selectivity of enzymes, which operate under mild, aqueous conditions. This field offers a promising frontier for the synthesis of complex molecules like this compound. A notable advancement is the development of a one-pot cascade reaction that combines aminocatalysis with biocatalysis to produce chiral γ-nitro alcohols. nih.gov In this sophisticated system, an organocatalyst first facilitates the asymmetric Michael addition to form a γ-nitro ketone, which is then reduced in the same vessel by an oxidoreductase enzyme to yield the final chiral γ-nitro alcohol with high purity and stereoselectivity. nih.gov

Furthermore, enzymes such as hydroxynitrile lyases (HNLs) are being explored for their ability to catalyze C-C bond formation in the synthesis of nitro alcohols. nih.gov While much of the research has focused on β-nitro alcohols, these studies demonstrate the potential of harnessing biocatalysts for the construction of the nitroalkanol scaffold. The use of enzymes and other bio-derived catalysts represents a significant step towards truly green and sustainable synthetic methodologies.

Table 2: Examples of Recyclable and Bio-Derived Catalytic Systems This table highlights the performance of recyclable and bio-derived catalysts in relevant Michael additions and related transformations.

| Catalyst Type | Specific Catalyst | Reaction | Key Finding | Reference |

|---|---|---|---|---|

| Recyclable Organocatalyst | Resin-Immobilized Pyrrolidine | Michael addition of cyclohexanone (B45756) to β-nitrostyrene | Reusable for 16 runs without significant loss of enantioselectivity. | mdpi.com |

| Recyclable Inorganic Base | Potassium Carbonate | Michael addition of nitroalkanes | Heterogeneous catalyst, easily recovered by filtration. | researchgate.net |

| Biocatalyst (Enzyme) | Oxidoreductase | Reduction of a γ-nitro ketone | Used in a one-pot cascade to produce chiral γ-nitro alcohols. | nih.gov |

| Biocatalyst (Enzyme) | Hydroxynitrile Lyase (HNL) | Synthesis of β-nitro alcohols | Demonstrates biocatalytic C-C bond formation for nitro alcohol synthesis. | nih.gov |

Advanced Spectroscopic and Chromatographic Characterization of 4 Methyl 4 Nitropentan 1 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A proton NMR spectrum for 4-methyl-4-nitropentan-1-ol would be expected to show distinct signals for each unique proton environment. The chemical shift (δ) of these signals, their splitting patterns (multiplicity), and their integration values would allow for the assignment of each proton in the structure. For instance, one would anticipate signals corresponding to the methyl groups, the methylene (B1212753) groups of the pentanol (B124592) chain, and the hydroxyl proton.

¹³C NMR Spectroscopy: A carbon-13 NMR spectrum would reveal a signal for each unique carbon atom in this compound. The chemical shifts of these signals are indicative of the carbon's hybridization and its bonding environment (e.g., whether it is part of a methyl, methylene, or a carbon bearing a substituent like the hydroxyl or nitro group).

Without experimental data, a table of expected chemical shifts cannot be accurately generated.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecular backbone, multidimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC/HMQC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Quantum Coherence) would be employed. COSY spectra reveal proton-proton coupling networks, while HSQC/HMQC spectra correlate directly bonded proton and carbon atoms. Further experiments like HMBC (Heteronuclear Multiple Bond Correlation) could establish longer-range connectivities. As the molecule is chiral, advanced NMR techniques using chiral solvating agents could potentially be used to distinguish between enantiomers.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The absorption or scattering of light at specific frequencies corresponds to the vibrations of particular functional groups.

For this compound, the IR and Raman spectra would be expected to exhibit characteristic bands for its key functional groups:

O-H stretch: A broad absorption band in the IR spectrum, typically in the region of 3200-3600 cm⁻¹, would be indicative of the hydroxyl group.

C-H stretch: Sharp bands in the 2850-3000 cm⁻¹ region would correspond to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

NO₂ stretch: Strong, distinct absorption bands for the asymmetric and symmetric stretching of the nitro group would be expected, typically around 1550 cm⁻¹ and 1350 cm⁻¹, respectively.

C-O stretch: An absorption band in the 1000-1260 cm⁻¹ region would correspond to the C-O single bond of the primary alcohol.

A data table of observed vibrational frequencies cannot be provided without experimental spectra.

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through the analysis of fragmentation patterns.

For this compound (C₆H₁₃NO₃), the molecular weight is 147.17 g/mol . nih.gov An electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 147. Subsequent fragmentation could involve the loss of functional groups such as the nitro group (loss of 46 Da), the hydroxyl group (loss of 17 Da), or cleavage of the carbon chain, leading to a series of fragment ions that would help to confirm the structure.

High-Resolution Mass Spectrometry (HRMS) would be used to determine the exact mass of the molecular ion with high precision. This allows for the calculation of the elemental composition, which serves as a powerful confirmation of the molecular formula. For C₆H₁₃NO₃, the expected monoisotopic mass is 147.08954 Da. nih.gov

Chiral Chromatography (HPLC, GC-MS) for Enantiomeric Purity Determination

Since this compound possesses a chiral center at the carbon atom bearing the nitro group and a methyl group, it exists as a pair of enantiomers. Chiral chromatography, using either High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a chiral stationary phase, is the standard method for separating and quantifying these enantiomers. This analysis is crucial for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. The specific conditions for such a separation, including the choice of chiral column and mobile phase, would need to be developed experimentally.

Strategic Applications of 4 Methyl 4 Nitropentan 1 Ol in Complex Organic Synthesis

Function as a Key Synthetic Building Block in Multi-Step Reaction Sequences

The structural attributes of 4-methyl-4-nitropentan-1-ol make it an important starting material in multi-step synthetic pathways. The hydroxyl group can be readily derivatized or oxidized, while the nitro group can be transformed into a variety of other functional groups, most notably an amine. This dual reactivity allows for a stepwise and controlled elaboration of the molecular structure, enabling the synthesis of complex target molecules.

The classic method for the synthesis of β-nitro alcohols like this compound is the Henry reaction, which involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone. wikipedia.org This reaction is a fundamental carbon-carbon bond-forming reaction in organic chemistry. wikipedia.org The products of the Henry reaction are valuable synthetic intermediates due to the versatility of the nitro group. wikipedia.org

Precursor to Structurally Diverse Organic Scaffolds

The ability to transform both the hydroxyl and nitro functionalities of this compound provides access to a wide range of structurally diverse organic scaffolds. The manipulation of these groups, either sequentially or concurrently, can lead to the formation of various carbocyclic and heterocyclic frameworks. For instance, intramolecular reactions can be designed to construct ring systems, with the nitro and hydroxyl groups serving as key reactive handles.

Utility in the Synthesis of Pharmacologically Relevant Molecules (without clinical data)

The synthesis of molecules with potential pharmacological activity is a significant area of application for this compound. Its structural motifs can be found within more complex molecules that are of interest in medicinal chemistry. For example, this compound has been mentioned in the context of the synthesis of selective viral or bacterial neuraminidase inhibitors. While specific clinical data is beyond the scope of this article, the inclusion of this compound in patents related to therapeutic agents underscores its relevance in the early stages of drug discovery and development.

Chiral β-nitroalcohols are recognized as important intermediates for the preparation of a wide range of biologically active natural products and active pharmaceutical ingredients. mdpi.com The straightforward conversion of the nitro group to an amino group makes them direct precursors to valuable β-aminoalcohols, a common structural feature in many pharmaceuticals. mdpi.com

Applications in Material Science: Polymer Precursors and Chemical Additives (General for nitroalcohols)

In the realm of material science, nitroalcohols, as a class of compounds, have found utility as precursors to polymers and as chemical additives. nih.gov They can function as formaldehyde (B43269) donors, which is particularly useful in the production of resins, plastics, polyesters, and polyurethane products where they can act to cross-link compounds such as urea, melamine, and phenols. nih.gov The controlled release of formaldehyde from nitroalcohols under specific conditions is an advantage over the direct use of formaldehyde. nih.gov

Furthermore, certain nitroalcohols are used to promote the adhesion of rubber to tire cord in radial tires, showcasing their role as specialty chemical additives in industrial applications. researchgate.net

Role in the Construction of Heterocyclic Systems

The dual functionality of this compound makes it a potential precursor for the synthesis of various heterocyclic systems. Through a series of chemical transformations, the nitro and hydroxyl groups can be manipulated to participate in cyclization reactions, leading to the formation of rings containing nitrogen and oxygen atoms. The specific heterocyclic systems that can be accessed would depend on the reaction conditions and the other reagents employed.

Pathway to the Formation of Amino Alcohols

One of the most synthetically valuable transformations of this compound is its conversion to the corresponding amino alcohol, 4-amino-4-methylpentan-1-ol. This is typically achieved through the reduction of the nitro group. The principal application of nitroalcohols is often as intermediates for the synthesis of amino alcohols via hydrogenation. researchgate.net Chiral β-aminoalcohols are particularly important building blocks in organic synthesis. mdpi.com

The reduction of the nitro group can be accomplished using various reducing agents, with catalytic hydrogenation being a common and efficient method. The resulting amino alcohol is a versatile bifunctional molecule in its own right, with applications in the synthesis of ligands, pharmaceuticals, and other complex organic molecules.

Prospective Research Avenues in 4 Methyl 4 Nitropentan 1 Ol Chemistry

Innovations in Asymmetric Synthesis Methodologies

The creation of chiral centers is a cornerstone of modern organic synthesis, and for 4-methyl-4-nitropentan-1-ol, the quaternary carbon bearing the nitro group is a prime target for asymmetric synthesis. Prospective research will likely focus on the development of novel catalytic methods to control the stereochemistry of this center. The asymmetric Henry (or nitroaldol) reaction is a key transformation for this purpose. buchler-gmbh.comwikipedia.org While the reaction is well-established for aldehydes and simple nitroalkanes, its application to more sterically demanding ketones and secondary or tertiary nitroalkanes remains a significant challenge. researchgate.net

Future work will likely involve the design of sophisticated organocatalysts, such as chiral thioureas, guanidines, or prolinol derivatives, capable of effectively orchestrating the reaction between a suitable precursor ketone and a nitroalkane. buchler-gmbh.commdpi.com These catalysts often operate through a dual-activation mechanism, engaging both the nucleophile and the electrophile to achieve high levels of stereocontrol. mdpi.com Another promising avenue is the use of chiral metal complexes, with copper, zinc, and rare-earth metals showing considerable promise in catalyzing asymmetric Henry reactions. rsc.orgnih.gov The development of ligands that can create a highly organized and chiral environment around the metal center will be crucial for achieving high enantioselectivity.

Furthermore, chemoenzymatic and biocatalytic approaches are emerging as powerful tools for asymmetric synthesis. nih.gov Research into enzymes that can catalyze the formation of tertiary nitroalcohols or resolve racemic mixtures with high efficiency could provide a green and highly selective alternative to traditional chemical methods.

Development of Novel Catalytic Systems for Enhanced Efficiency and Selectivity

The functional groups of this compound—the nitro group and the hydroxyl group—are amenable to a wide range of transformations. Research into selective catalytic reductions of the nitro group to an amine, without affecting other parts of the molecule, is of significant interest for accessing novel aminoalcohols. Similarly, catalysts for the selective oxidation of the primary alcohol to an aldehyde or carboxylic acid would expand the synthetic utility of this scaffold. The development of catalysts that are tolerant of the nitro functionality is a key challenge to be addressed.

Below is a table illustrating the performance of various catalytic systems in analogous asymmetric Henry reactions, which could guide the development of catalysts for the synthesis of chiral this compound.

| Catalyst/Ligand | Metal | Substrate Scope | Diastereo-/Enantioselectivity | Reference |

| Chiral Diamine | Cu(OAc)₂ | Aromatic & Aliphatic Aldehydes | Good to Excellent ee | organic-chemistry.org |

| Bis(oxazoline) | Mg(OTf)₂ | Nitroolefins | High Selectivity (88%) | nih.gov |

| N,N'-Dioxide | Cu(I) | Aromatic & α,β-Unsaturated Aldehydes | High ee (up to 97%), Good dr (up to 16.7:1) | nih.gov |

| Chiral Guanidine (B92328) | (Organocatalyst) | Aldehydes & Nitroalkanes | High syn-selectivity & ee | mdpi.com |

Integration with Advanced Synthetic Platforms: Flow Chemistry and Automated Synthesis

The integration of the synthesis of this compound and its derivatives with advanced platforms like flow chemistry and automated synthesis represents a significant leap towards safer, more efficient, and scalable chemical manufacturing. vapourtec.com Reactions involving nitroalkanes, such as the Henry reaction, can be exothermic and may involve hazardous intermediates. cardiff.ac.uk Flow chemistry, with its superior heat and mass transfer, allows for better control over reaction conditions, minimizing the risk of side reactions and improving safety, especially when dealing with potentially energetic nitro compounds. vapourtec.comcardiff.ac.uk

Future research will likely focus on developing robust flow protocols for the synthesis of tertiary nitroalcohols. This would involve optimizing parameters such as residence time, temperature, and reagent concentration in continuous flow reactors. chiralquest.com The ability to couple multiple reaction steps in a continuous sequence ("telescoped reactions") without isolating intermediates can significantly streamline the synthesis of more complex molecules derived from this compound. cardiff.ac.uk

Automated synthesis platforms can accelerate the discovery and optimization of reaction conditions. chemrxiv.org By systematically varying catalysts, solvents, and other parameters, these systems can rapidly identify the optimal conditions for the synthesis of this compound and its analogues. This high-throughput experimentation is particularly valuable for exploring the vast parameter space of asymmetric catalysis. chemrxiv.org

Deeper Mechanistic Understanding through In Situ Spectroscopic Techniques and Kinetic Studies

A fundamental understanding of the reaction mechanisms is paramount for the rational design of more efficient and selective synthetic methods. For the synthesis of this compound, in-depth mechanistic studies of the Henry reaction, particularly with sterically hindered substrates, are needed. In situ spectroscopic techniques, such as ReactIR (Fourier-transform infrared spectroscopy) and NMR spectroscopy, can provide real-time information on the concentration of reactants, intermediates, and products, offering insights into the reaction kinetics and the role of the catalyst. researchgate.net

Computational Design of Derivatives with Tailored Reactivity Profiles

Computational chemistry offers a powerful tool for designing derivatives of this compound with specific, tailored reactivity profiles. Density Functional Theory (DFT) and other computational methods can be used to model the transition states of key reactions, such as the asymmetric Henry reaction, to predict which catalyst-substrate combinations will lead to the desired stereochemical outcome. This predictive capability can significantly reduce the experimental effort required to develop new asymmetric syntheses.

Furthermore, computational methods can be employed to predict the physicochemical properties of novel derivatives. By modifying the structure of this compound in silico, it is possible to tune properties such as polarity, solubility, and reactivity. This computational pre-screening can guide synthetic efforts towards molecules with desired characteristics for various applications. For example, the electronic effects of different substituents on the reactivity of the nitro and hydroxyl groups can be modeled to design precursors for specific downstream transformations.

Focus on Environmentally Sustainable and Atom-Economical Synthetic Routes

In line with the principles of green chemistry, future research on this compound will undoubtedly emphasize the development of environmentally sustainable and atom-economical synthetic routes. nih.gov Atom economy, a concept that measures the efficiency of a reaction in converting reactants to the desired product, is a key metric for sustainability. jocpr.comrsc.org Addition reactions, like the Henry reaction, are inherently atom-economical as they combine two molecules without the formation of by-products. researchgate.net

An illustrative table of green chemistry metrics for different synthetic approaches is provided below, highlighting the goals of future research.

| Synthetic Approach | Atom Economy | Solvent | Catalyst | Sustainability Features |

| Traditional Stoichiometric | Low to Moderate | Often Halogenated | Stoichiometric Base | Limited |

| Catalytic (Homogeneous) | High | Organic | Recyclable (in principle) | Improved efficiency |

| Catalytic (Heterogeneous) | High | Green Solvents/Solvent-free | Recyclable | High recyclability, reduced waste |

| Biocatalytic/Chemoenzymatic | High | Aqueous | Biodegradable | Renewable, mild conditions |

| Flow Chemistry | High | Minimized | Immobilized/Recyclable | Enhanced safety and control |

Q & A

Basic: What are the recommended spectroscopic techniques for confirming the structure of 4-methyl-4-nitropentan-1-ol?

Answer:

- Nuclear Magnetic Resonance (NMR):

- 1H NMR identifies proton environments (e.g., hydroxyl, methyl, and nitro-adjacent protons). Integrate peak areas to confirm stoichiometry .

- 13C NMR resolves carbon environments, distinguishing nitrated carbons from hydroxyl-bearing carbons .

- Mass Spectrometry (MS):

- Use high-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ or [M–H]– ions). API-2000 LC/MS systems are effective for fragmentation pattern analysis .

- Infrared (IR) Spectroscopy:

Basic: What synthetic routes are feasible for preparing this compound?

Answer:

- Nitroaldol (Henry) Reaction:

- React 4-nitropentan-1-one with formaldehyde under basic conditions (e.g., KOH/EtOH) to form the β-nitro alcohol. Optimize temperature (10–15°C) to minimize side reactions .

- Selective Reduction:

- Purification:

- Use column chromatography (silica gel, gradient elution) or recrystallization (ethanol/water) to isolate the product .

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:

- Variable-Temperature NMR:

- Resolve overlapping peaks by cooling the sample (e.g., –40°C) to slow conformational exchange .

- 2D NMR Techniques:

- Cross-Validation:

- Compare with computational predictions (DFT calculations for chemical shifts) and literature analogs (e.g., 3-methyl-4-nitrophenol ).

Advanced: What computational methods are suitable for modeling the stability of this compound under acidic conditions?

Answer:

- Density Functional Theory (DFT):

- Molecular Dynamics (MD) Simulations:

- Simulate solvation effects in aqueous HCl to predict degradation products (e.g., nitrite release or ring formation) .

- Experimental Correlation:

- Validate models with kinetic studies (e.g., UV-Vis monitoring of nitro group reduction ).

Basic: How can the purity of this compound be assessed?

Answer:

- High-Performance Liquid Chromatography (HPLC):

- Use a C18 column with UV detection at 254 nm. Mobile phase: methanol/water (70:30) .

- Melting Point Analysis:

- Elemental Analysis (EA):

Advanced: What mechanistic insights explain the reactivity of the nitro group in this compound?

Answer:

- Electrophilic Nitro Group:

- The nitro group’s electron-withdrawing nature increases acidity of β-hydrogens, facilitating elimination or nucleophilic attacks .

- Reduction Pathways:

- Catalytic hydrogenation (H₂/Pd-C) converts –NO₂ to –NH₂. Monitor intermediates via FTIR (disappearance of ~1520 cm⁻¹ peak) .

- pH-Dependent Stability:

- Under basic conditions, the hydroxyl group deprotonates, triggering intramolecular cyclization. Characterize products via GC-MS .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Personal Protective Equipment (PPE):

- Waste Disposal:

- Neutralize nitro-containing waste with 10% NaOH before disposal. Avoid contact with reducing agents (fire/explosion risk) .

- Storage:

Advanced: How can isotopic labeling (e.g., ¹⁵N) aid in studying the degradation pathways of this compound?

Answer:

- Tracer Studies:

- Kinetic Isotope Effect (KIE):

- Compare reaction rates of labeled vs. unlabeled compounds to identify rate-determining steps (e.g., nitro reduction vs. C–N cleavage) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.